Cas no 104-91-6 (4-Nitrosophenol)

4-Nitrosophenol structure
Product Name:4-Nitrosophenol
CAS No:104-91-6
Molecular Formula:C6H5NO2
Molecular Weight:123.109401464462
MDL:MFCD00002329
CID:35301
PubChem ID:87573725
4-Nitrosophenol Properties
Names and Identifiers
-
- 4-Nitrosophenol
- p-benzoquinone monoxime
- nitrosophenol
- quinone monoxime
- quinone oxime
- 1,4-BENZOQUINONE MONOXIME
- P-NITROSOPHENOL
- 1-nitroso-4-hydroxy-benzene
- 4-hydroxynitrosobenzene
- 4-nitrosobenzyl alcohol
- 4-Nitrosofenol
- 4-nitroso-pheno
- C-nitrosophenol
- nitroso-4phenol
- para-nitrosophenol
- p-Quinone Monoxime
- Quinomeoxime
- Phenol,p-nitroso- (6CI,8CI)
- NSC 3124
- Aids159812
- Aids-159812
- 1,4-Benzoquinone Monoxime (wetted with ca. 40% Water) (unit weight on dry weight basis)
- p-Quinone Monoxime (wetted with ca. 40% Water) (unit weight on dry weight basis)
- Nsc3124
- quinoneoxime
- p-Chinonmonoxim
- CAS-104-91-6
- 2,5-Cyclohexadiene-1,4-dione, monooxime
- 637-62-7
- 2, 4-hydroxyimino-
- CHEMBL3276923
- DTXSID0075287
- 4-Nitrosophenol (wetted with ca. 40% Water) (unit weight on dry weight basis)
- benzoquinone oxime
- JSTCPNFNKICNNO-UHFFFAOYSA-
- Quinone 4-oxime
- EINECS 203-251-6
- Phenol, p-nitroso-
- 4-NITROSOPHENOL (WETTED WITH CA. 40% WATER)
- DTXCID405991
- 4-07-00-02073 (Beilstein Handbook Reference)
- SCHEMBL107699
- InChI=1/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
- NSC-3124
- NITROSOPHENOL, 4-
- FT-0662579
- UNII-55EB58H2UP
- NS00021469
- 4-Nitrosofenol [Czech]
- WLN: QR DNO
- Q27261304
- CS-0366469
- mono-nitroso phenol
- 4-(hydroxyimino)cyclohexa-2,5-dien-1-one
- NCGC00257216-01
- 4-Benzoquinone Monoxime
- MFCD00002329
- NCGC00249111-01
- NSC239647
- p-Chinonmonoxim [Czech]
- Tox21_303059
- BRN 2040595
- FT-0631578
- 4-NITROSOPHENOL [HSDB]
- p-Quinone monooxime
- N0374
- W-108801
- CHEMBL104353
- AKOS006230373
- HSDB 5362
- Tox21_201754
- 4-NITROSOPHENOL [MI]
- 1,4-Benzoquinone 4-oxime
- 2,4-dione, monooxime
- NSC-239647
- 4-Nitroso-phenol
- Phenol, 4-nitroso-
- DTXSID0025991
- A801099
- 4-hydroxyimino-cyclohexa-2,5-dien-1-one
- SCHEMBL232995
- NSC 239647
- WLN: L6V DYJ DUNQ
- 4-Hydroxyimino-2,5-cyclohexadiene-1-one
- 55EB58H2UP
- NCGC00259303-01
- AI3-19026
- 2,5-Cyclohexadien-1-one, 4-hydroxyimino-
- benzoquinone monooxime
- 104-91-6
- AM86242
- p-Benzoquinone, monooxime
- BRN 1856695
- Quinone monooxime
- p-Benzoquinone 4-oxime
- CCRIS 4710
- D95331
- AKOS006311740
- KMGMCLWJFCGWFI-UHFFFAOYSA-N
- STL453714
- 1,4-Benzoquinone, 1-oxime-
- 2,5-Cyclohexadiene-1,4-dione 1-Oxime; 1,4-Benzoquinone 4-Oxime; Quinone Monooxime; NSC 239647;
-
- MDL: MFCD00002329
- InChIKey: JSTCPNFNKICNNO-UHFFFAOYSA-N
- Inchi: 1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
- SMILES: OC1C=CC(=CC=1)N=O
Computed Properties
- Exact Mass: 123.03200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 1
- Monoisotopic Mass: 123.032028
- Heavy Atom Count: 9
- Complexity: 97.2
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: nothing
- Tautomer Count: 4
- Surface Charge: 0
- Topological Polar Surface Area: 49.7
Experimental Properties
- LogP: 1.79010
- PSA: 49.66000
- Merck: 6642
- Refractive Index: 1.5423 (estimate)
- Water Partition Coefficient: <0.1 g/100 mL at 21 ºC
- Boiling Point: 229.19°C (rough estimate)
- Melting Point: 132-144 ºC
- Flash Point: 114.6 °C
- FEMA: 3546
- Color/Form: Light yellow acicular crystal
- Stability/Shelf Life: Stability Flammable. Incompatible with strong oxidizing agents. Explodes when heated, or in contact with acids or alkalies.
- Solubility: Soluble in ethanol \ ether \ acetone, slightly soluble in water
- Density: 1.3147 (rough estimate)
4-Nitrosophenol Security Information
-
Symbol:
- RTECS:SM4725000
- Safety Term:4.1
- Safety Instruction: S15-S24/25-S26-S61-S49-S47-S36/37/39
- Packing Group:II
- Packing Group:II
- Risk Phrases:R21/22
- Hazard Level:4.1
-
Dangerous goods sign:
- Hazardous Material transportation number:3236
- Hazard Statement: H228-H302-H315-H318-H341-H411
- Warning Statement: P201-P202-P210-P240-P241-P264-P270-P273-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310-P308+P313-P391-P405-P501
- Prompt:dangerous
- Storage Condition:Keep away from fire sources. Store in a cool place,Dry place.NoStore…In direct sunlight areas. Store in tightly closed containers,Keep away from flammable areas.
- PackingGroup:II
- Risk Phrases: R22:Harmful if swallowed. R40:Limited evidence suggests its carcinogenic effect. R41: risk of serious eye damage. R68:There may be a risk of irreversible effectsR21/22: skin contact and carelessnessHarmful if swallowed. R51/53: for aquatic organismsToxic,May cause long-term adverse effects on the aquatic environment.
- HazardClass:4.1
4-Nitrosophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Nitrosophenol Related Literature
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Herbert H. Hodgson J. Chem. Soc. 1943 89
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E. J. Forbes,M. J. Gregory J. Chem. Soc. B 1968 207
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3. CCIV.—The nitrosation of phenols. Part XI. The constitution of 3-chloro-4-nitrosophenolHerbert Henry Hodgson J. Chem. Soc. 1931 1494
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4. Nitrosation products from S-nitrosothiols via preliminary nitric oxide formationDarren R. Noble,D. Lyn H. Williams J. Chem. Soc. Perkin Trans. 2 2002 1834
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5. 237. The nitrosation of phenols. Part XVIII. The synthesis of 3-fluoro-4-nitrosophenol and of 3-fluoro-6-nitrosophenol. A comparison of the stabilities of the 3-halogeno-4-nitrosophenolsHerbert H. Hodgson,Donald E. Nicholson J. Chem. Soc. 1940 1268
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6. 111. The nitrosation of phenols. Part XIII. o-ChlorophenolHerbert Henry Hodgson J. Chem. Soc. 1932 866
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7. LXXV.—Preparation and properties of 2 : 6-dibromo-4-nitrosophenolMartin Onslow Forster,William Robertson J. Chem. Soc. Trans. 1901 79 686
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8. 1127. Nuclear magnetic resonance studies of some aromatic nitroso-compoundsA. Fischer,R. M. Golding,W. C. Tennant J. Chem. Soc. 1965 6032
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9. 117. The tautomerism of benzoquinoneoxime–p-nitrosophenol systemsHerbert H. Hodgson J. Chem. Soc. 1937 520
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10. Nitrosation of anisole, stability constants of complexes of the nitrosonium ion with aromatic nitroso compounds, and NMR studies of restricted rotation in the complexesJohn H. Atherton,Roy B. Moodie,Darren R. Noble J. Chem. Soc. Perkin Trans. 2 2000 229